molecular formula C20H30O3 B1214615 4,5a-Dihydro-2-(hydroxymethylene)testosterone CAS No. 4033-95-8

4,5a-Dihydro-2-(hydroxymethylene)testosterone

Cat. No.: B1214615
CAS No.: 4033-95-8
M. Wt: 318.4 g/mol
InChI Key: DKCLFTBKKHWBQS-YNZDMMAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5a-Dihydro-2-(hydroxymethylene)testosterone is a steroid hormone that plays a significant role in the development and maintenance of male characteristics. It is a derivative of testosterone, where the 4,5 double bond has been reduced to a single bond with an alpha-configuration at position 5 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5a-Dihydro-2-(hydroxymethylene)testosterone typically involves the reduction of testosterone. The enzyme 5alpha-reductase catalyzes the reduction of the C4-5 double bond of testosterone to form this compound . This reaction can be carried out in vitro using chemical reductants under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves the use of microbial or enzymatic processes to achieve the reduction of testosterone. These methods are preferred due to their specificity and efficiency in producing high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

4,5a-Dihydro-2-(hydroxymethylene)testosterone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones, while reduction can yield various hydroxylated derivatives .

Scientific Research Applications

4,5a-Dihydro-2-(hydroxymethylene)testosterone has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for steroid analysis.

    Biology: Studied for its role in androgen receptor binding and its effects on gene expression.

    Medicine: Investigated for its potential therapeutic uses in conditions related to androgen deficiency.

    Industry: Utilized in the production of various steroid-based pharmaceuticals.

Mechanism of Action

The compound exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote the development and maintenance of male characteristics. The molecular targets include genes involved in protein synthesis, cell growth, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific configuration and potent androgenic activity. It is more potent than testosterone in binding to androgen receptors and eliciting biological responses .

Properties

CAS No.

4033-95-8

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H30O3/c1-19-8-7-16-14(15(19)5-6-18(19)23)4-3-13-9-17(22)12(11-21)10-20(13,16)2/h11,13-16,18,21,23H,3-10H2,1-2H3/t13-,14-,15-,16-,18-,19-,20-/m0/s1

InChI Key

DKCLFTBKKHWBQS-YNZDMMAESA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CC(=CO)C(=O)C4)C

SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC(=CO)C(=O)C4)C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC(=CO)C(=O)C4)C

Synonyms

17 beta-hydroxy-2-(hydroxymethylene)-5 alpha-androstan-3-one
17-hydroxy-2-(hydroxymethylene)androstan-3-one

Origin of Product

United States

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